![molecular formula C18H16N6O B2939133 5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539817-22-6](/img/structure/B2939133.png)
5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is known for its versatility in drug design due to its relatively simple structure . It has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, meaning it has the same number of valence electrons and the same structure . The TP ring system is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For instance, the TP heterocycle has a molecular weight of 332.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, and a topological polar surface area of 84.7 Ų .科学的研究の応用
Synthesis Methods
A range of methodologies for synthesizing triazolopyrimidine and related compounds has been developed. For instance, a convenient synthesis approach for thiazolo and triazolopyrimidines derivatives involves alkylation, cyclization, and desulfurization reactions, highlighting the versatility of pyrimidine derivatives in synthetic chemistry (Haiza et al., 2000). Furthermore, novel synthetic routes have enabled the creation of dihydropyrimidine-2,4-(1H,3H)-dione derivatives, showcasing the potential for forming supramolecular assemblies through hydrogen bonding interactions (Fonari et al., 2004).
Supramolecular Chemistry
The study of supramolecular chemistry involving pyrimidine derivatives has led to the development of new hydrogen-bonded supramolecular assemblies. These assemblies demonstrate the role of pyrimidine derivatives in forming complex structures that could have implications for materials science and nanotechnology (Fonari et al., 2004).
Organic Synthesis and Chemical Reactivity
The reactivity of triazolopyrimidine derivatives has been extensively studied, showing their potential in organic synthesis. For example, intramolecular oxidative N-N bond formation techniques have been developed for the synthesis of 1,2,4-triazolopyridines, highlighting the efficiency and applicability of metal-free synthesis methods (Zheng et al., 2014).
Antimicrobial and Anticancer Properties
Some novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research demonstrates the potential therapeutic applications of pyrimidine derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Antitubercular Activity
Studies on the antitubercular activity of dihydropyrimidines and related compounds indicate their potential as promising antituberculous agents. These findings underline the importance of structural analogs in the development of new therapeutic agents (Titova et al., 2019).
作用機序
Target of Action
The compound contains a triazole and pyrimidine moiety, which are common in many pharmaceuticals . These moieties can interact with a variety of enzymes and receptors, but without specific studies, it’s hard to identify the exact targets of this compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these moieties can form hydrogen bonds and other interactions with their targets, leading to changes in the target’s activity .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs with similar moieties have diverse effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure and the route of administration. Compounds with a triazole moiety are often well-absorbed and can be metabolized by the liver .
Result of Action
The results of the compound’s action would depend on its specific targets and mode of action. Some possible effects, based on other compounds with similar structures, could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (for anti-inflammatory activity), or killing of microorganisms (for antimicrobial activity) .
Action Environment
The action of the compound can be influenced by many environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its ability to reach its targets, and its overall efficacy .
特性
IUPAC Name |
5-methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-14(16(19)25)15(12-5-3-2-4-6-12)24-18(21-11)22-17(23-24)13-7-9-20-10-8-13/h2-10,15H,1H3,(H2,19,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDJISJXHPCBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-propylethanediamide](/img/structure/B2939050.png)
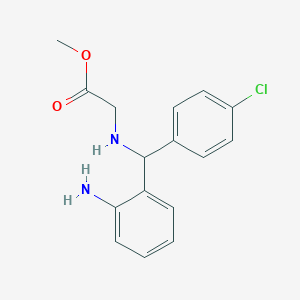
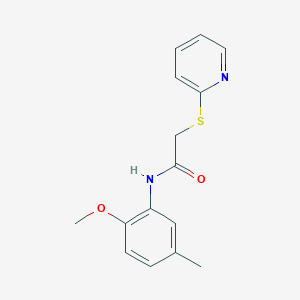
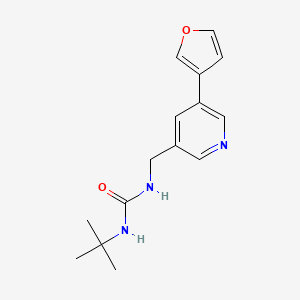
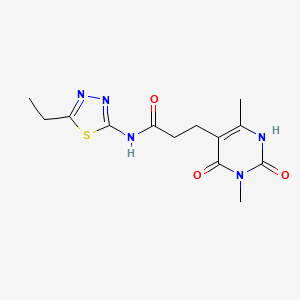

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)
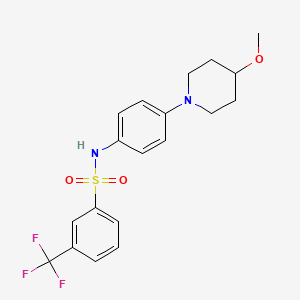

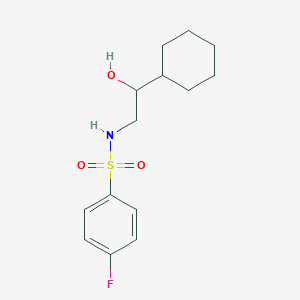
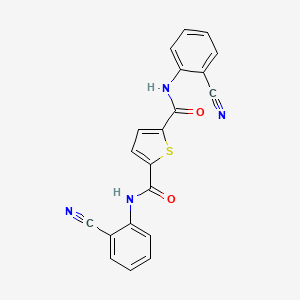
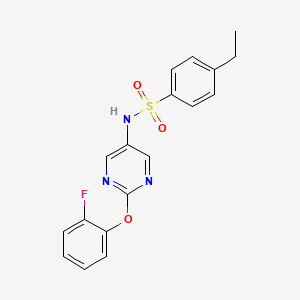
![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)
![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)